molecular formula C21H20N4O3S2 B2691437 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953926-66-4

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2691437
CAS No.: 953926-66-4
M. Wt: 440.54
InChI Key: BXNXGIJWQROFQU-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound featuring a complex molecular structure that incorporates acetamide, phenyl, and thiazole motifs. This structure is characteristic of a class of compounds known to hold significant value in biochemical and pharmacological research. Compounds with similar N-(thiazol-2-yl) scaffolds have been identified in scientific screenings as potent antagonists and negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9979163/). Research into these analogs shows they can exert their activity by potentially targeting the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent, non-competitive inhibition of channel signalling with IC50 values in the low micromolar range (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9979163/). Beyond ion channel studies, the structural features of this molecule—including its thioether linkage and multiple hydrogen-bonding sites—make it a valuable intermediate or target molecule in medicinal chemistry for the design and synthesis of novel biologically active agents. It serves as a critical tool for researchers investigating the physiological roles of orphan receptors, signal transduction mechanisms, and for hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-14(26)22-16-8-5-9-17(10-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-6-3-2-4-7-15/h2-10,12H,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXGIJWQROFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name/ID Core Scaffold Key Substituents Reference
Target Compound Thiazole-thioacetamide 3-Acetamidophenyl, 2-(phenylamino)ethyl -
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)acetamide Thiazolidinone-thioacetamide 4-Chlorobenzylidene, 4-methoxyphenyl
N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) Coumarin-thiazole Coumarin, phenylamino
N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2-yl)acetamide (4k) Triazole-benzoisothiazole Triazole, benzoisothiazole, phenylamino
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone-thioacetamide 4-Sulfamoylphenyl, phenyl

Key Observations :

  • The target compound differs from 4k by replacing the triazole-benzoisothiazole core with a thiazole-thioacetamide scaffold.
  • Unlike coumarin-linked analogs (e.g., compound 5 in ), the target lacks an oxygen-containing heterocycle but retains the phenylamino group, which may influence hydrogen-bonding interactions.

Key Observations :

  • The target compound’s synthesis likely involves thioether formation between a thiazol-2-yl-thiol and an acetamide precursor, analogous to methods in .
  • High-yield analogs (e.g., 90% in ) suggest optimized protocols for thioacetamide-thiazolidinone hybrids, which could inform the synthesis of the target compound.

Substituent Effects on Properties

The 3-acetamidophenyl group in the target compound distinguishes it from analogs with 4-methoxyphenyl (), coumarin (), or 4-sulfamoylphenyl () substituents. These variations impact:

  • Solubility : Electron-withdrawing groups (e.g., sulfamoyl in ) may reduce solubility compared to the acetamido group.

Research Findings and Implications

While direct bioactivity data for the target compound are absent in the evidence, structural parallels to validated inhibitors provide insights:

  • Enzyme Inhibition: Compounds with phenylamino groups (e.g., 4k ) show protease inhibition, suggesting the target compound may interact with similar enzymes.
  • Thermal Stability: High melting points in analogs like 5 (269.0°C, ) indicate that sulfonamide or quinazolinone groups enhance stability compared to thiazole derivatives.

Q & A

(Basic) What synthetic methodologies are commonly employed to synthesize N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide?

Answer: The compound is typically synthesized via multi-step coupling reactions. Key steps include:

  • Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ .
  • Acetamide coupling : Using chloroacetylated intermediates (e.g., 2-chloroacetamide derivatives) with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature, monitored by TLC .
  • Thioether linkage : Introducing sulfur bridges via nucleophilic substitution, as seen in thiazole-thioacetamide hybrids, using DMF or dichloromethane (DCM) with triethylamine (TEA) as a base .

(Basic) How is the structural integrity of this compound confirmed post-synthesis?

Answer: Structural validation relies on spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.6 ppm), acetamide NH (δ ~11.8 ppm), and thiazole CH (δ ~8.6 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1715–1602 cm⁻¹), C-N (1443 cm⁻¹), and S-C (752 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 378.25 [M+H]⁺) and elemental analysis (C, H, N, S) .

(Intermediate) What experimental variables significantly impact reaction yield during synthesis?

Answer: Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps .
  • Catalyst/base choice : K₂CO₃ in DMF improves thioether bond formation efficiency vs. weaker bases .
  • Temperature control : Room-temperature reactions minimize side products (e.g., hydrolysis) compared to reflux .
  • Reaction monitoring : TLC (using ethyl acetate/hexane) ensures timely termination to prevent over-reaction .

(Intermediate) How can researchers design analogs to study structure-activity relationships (SAR) for this compound?

Answer: SAR studies require systematic modifications:

  • Core substitutions : Replace phenylamino or acetamide groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) .
  • Side-chain variations : Modify the thiazole’s 4-position substituents (e.g., azepan-1-yl vs. pyridinyl) to assess steric/electronic effects .
  • Bioisosteric replacements : Swap thiazole with oxadiazole or pyrimidine rings to evaluate heterocycle influence on activity .

(Advanced) What computational strategies can predict the compound’s reactivity and guide synthesis?

Answer: Advanced approaches include:

  • Quantum chemical calculations : Predict reaction pathways and transition states using density functional theory (DFT) .
  • Molecular docking : Simulate interactions with biological targets (e.g., α-glucosidase) to prioritize analogs for synthesis .
  • Machine learning : Train models on existing reaction data (e.g., solvent/base combinations) to predict optimal conditions .

(Advanced) How can crystallography resolve ambiguities in molecular geometry or hydrogen-bonding patterns?

Answer: Single-crystal X-ray diffraction:

  • Torsion angles : Quantify dihedral angles between thiazole and phenyl rings (e.g., ~61.8° in dichlorophenyl-thiazole derivatives) .
  • Intermolecular interactions : Identify hydrogen bonds (N–H⋯N, R₂²(8) motifs) and π-π stacking, critical for stability and packing .
  • Validation : Cross-reference experimental bond lengths/angles with DFT-optimized structures to confirm accuracy .

(Advanced) What methodologies address contradictions in reported bioactivity data for thioacetamide derivatives?

Answer: Discrepancies arise from purity, assay conditions, or structural variations. Mitigation strategies:

  • Purity assessment : Use HPLC (>95% purity) and elemental analysis to exclude impurities .
  • Standardized assays : Replicate bioactivity (e.g., α-glucosidase inhibition) under controlled conditions (pH, temperature) .
  • Meta-analysis : Compare SAR trends across studies to identify consensus pharmacophores .

(Intermediate) How can researchers scale up synthesis without compromising yield or purity?

Answer: Scale-up requires:

  • Solvent recycling : DMF recovery via distillation reduces costs and environmental impact .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

(Basic) What in vitro assays are suitable for initial pharmacological screening of this compound?

Answer: Prioritize target-specific assays:

  • Enzyme inhibition : α-Glucosidase (for antidiabetic potential) using PNPG substrate .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) to assess antiproliferative activity .
  • Antimicrobial testing : Broth microdilution for MIC determination against S. aureus or E. coli .

(Advanced) How can hybrid QSAR/machine learning models enhance lead optimization?

Answer: Integrate:

  • 3D-QSAR : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to guide substituent placement .
  • Neural networks : Train on datasets (e.g., IC₅₀ values) to predict bioactivity of virtual analogs .
  • SHAP analysis : Interpret model outputs to prioritize synthetic targets with high predicted efficacy .

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